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Introduction
PF-06463922, also known as Lorlatinib, is a potent, selective, and brain-penetrant next-

generation inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1)

tyrosine kinases.[1][2][3] Its trifluoroacetate (TFA) salt is a common formulation used in

preclinical research. PF-06463922 has demonstrated significant anti-tumor activity in various

cancer models, including those that have developed resistance to earlier generation inhibitors

like crizotinib.[1][4][5] This document provides a detailed guide for the in vivo administration of

PF15 TFA in preclinical mouse models, covering its mechanism of action, formulation,

administration protocols, and expected outcomes.

Mechanism of Action
PF-06463922 is an ATP-competitive inhibitor that targets the kinase activity of ALK and ROS1.

[3] In cancer, chromosomal rearrangements can lead to the formation of fusion proteins

involving these kinases, resulting in their constitutive activation and driving oncogenic

signaling. PF-06463922 effectively inhibits the autophosphorylation of these fusion kinases,

thereby blocking downstream signaling pathways crucial for cancer cell proliferation and

survival.[1][2] Specifically, it has been shown to suppress the phosphorylation of downstream

effectors such as SHP2, ERK1/2, AKT, and MEK1/2.[1][2]
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A key advantage of PF-06463922 is its efficacy against a range of mutations in ALK and ROS1

that confer resistance to other inhibitors.[1][5] For instance, it shows potent activity against the

crizotinib-resistant ROS1G2032R and ALKL1196M and ALKG1269A mutations.[1][5]

Signaling Pathway
The inhibitory action of PF-06463922 on ALK and ROS1 fusion proteins leads to the

downregulation of key oncogenic signaling cascades. A simplified representation of this

pathway is depicted below.
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Caption: PF-06463922 inhibits ALK/ROS1, blocking downstream signaling pathways.
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Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo anti-tumor efficacy of PF-

06463922 from various preclinical studies.

Table 1: In Vitro Potency of PF-06463922

Cell Line Target IC50 (nM) Reference

HCC78 SLC34A2-ROS1 1.3 [1]

BaF3 CD74-ROS1 0.6 [1]

NIH 3T3 CD74-ROS1G2032R 1.0 - 10 [2]

H3122 EML4-ALK < 10 [5]

H3122 EML4-ALKL1196M 15 - 43 [5]

H3122 EML4-ALKG1269A 14 - 80 [5]

NB-1643 ALKR1275Q ~10-30 [4]

SH-SY5Y ALKF1174L ~10-30 [4]

Table 2: In Vivo Efficacy of PF-06463922 in Mouse Models
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Tumor
Model

Mouse
Strain

Dose and
Route

Treatment
Duration

Outcome Reference

FIG-ROS1

GBM

Genetically

Engineered

Mouse

Not specified
7 and 14

days

Significant

tumor

regression

[1][2]

NIH 3T3-

CD74-

ROS1G2032

R Xenograft

Not specified
1.0, 3.0, 10

mg/kg/day
Not specified

28%, 44%,

90% tumor

growth

inhibition

[2]

NB1643

Xenograft
CB17 scid

10

mg/kg/day,

oral

~25 days

Complete

tumor

regression

[4]

SH-SY5Y

Xenograft
CB17 scid

10

mg/kg/day,

oral

~30 days

Complete

tumor

regression

[4]

H3122 EML4-

ALKL1196M

Xenograft

Not specified Not specified Not specified

Superior

efficacy

compared to

crizotinib

[5]

Experimental Protocols
Protocol 1: Preparation of PF15 TFA Formulation for
Oral Gavage
This protocol describes the preparation of a PF15 TFA dosing solution. Due to the poor

aqueous solubility of many kinase inhibitors, a co-solvent formulation is often necessary.

Materials:

PF-06463922 TFA salt

Dimethyl sulfoxide (DMSO), sterile
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Polyethylene glycol 300 (PEG300)

Tween-80

Sterile saline (0.9% NaCl) or sterile water

Sterile microcentrifuge tubes

Vortex mixer

Warming bath or block (optional)

Procedure:

Calculate the required amount of PF15 TFA: Based on the desired dose (e.g., 10 mg/kg) and

the number and weight of the mice, calculate the total amount of PF15 TFA needed. Account

for the molecular weight difference between the free base and the TFA salt if necessary.

Prepare the vehicle solution: A common vehicle for oral administration of poorly soluble

compounds consists of DMSO, PEG300, Tween-80, and saline.[6][7] A typical ratio is 10%

DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Dissolve PF15 TFA:

Weigh the calculated amount of PF15 TFA and place it in a sterile microcentrifuge tube.

Add the required volume of DMSO to dissolve the compound completely. Vortex

thoroughly. Gentle warming (e.g., at 37°C) may aid dissolution.[2]

Sequentially add PEG300 and Tween-80, vortexing well after each addition to ensure a

homogenous mixture.

Slowly add the sterile saline or water dropwise while continuously vortexing to prevent

precipitation of the compound.

Final Formulation: The final formulation should be a clear solution or a stable suspension.

Prepare the formulation fresh daily before administration.
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Protocol 2: In Vivo Administration of PF15 TFA via Oral
Gavage
This protocol outlines the procedure for administering the prepared PF15 TFA formulation to

mice.

Materials:

Prepared PF15 TFA dosing solution

Appropriately sized oral gavage needles (e.g., 20-22 gauge, curved)

1 mL syringes

Animal scale

Procedure:

Animal Handling and Dosing Calculation:

Weigh each mouse accurately before dosing.

Calculate the specific volume of the PF15 TFA formulation to be administered to each

mouse based on its body weight and the desired dose.

Administration:

Gently restrain the mouse.

Draw the calculated volume of the dosing solution into a 1 mL syringe fitted with an oral

gavage needle.

Carefully insert the gavage needle into the mouse's esophagus and deliver the solution

into the stomach.

Monitor the mouse briefly after administration to ensure there are no adverse reactions.
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Treatment Schedule: Administer the formulation once daily or as determined by the

experimental design.[2][4]

Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study using PF15
TFA.
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Caption: Workflow for an in vivo study of PF15 TFA in a xenograft model.
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Safety and Handling
PF15 TFA is a potent compound and should be handled with appropriate personal protective

equipment (PPE), including gloves, a lab coat, and safety glasses.

The trifluoroacetate component is a strong acid in its pure form; however, as a salt in this

formulation, the risk is reduced. Standard laboratory safety procedures should be followed.

All animal procedures should be performed in accordance with institutional guidelines and

approved animal care and use protocols.

Troubleshooting
Precipitation of the compound: If the compound precipitates out of solution during

preparation, try slightly increasing the proportion of co-solvents (DMSO, PEG300) or using

gentle warming and sonication. Ensure the aqueous phase is added slowly with vigorous

mixing.

Toxicity in animals: If signs of toxicity (e.g., significant weight loss, lethargy) are observed,

consider reducing the dose or evaluating an alternative vehicle formulation.

By following these guidelines, researchers can effectively conduct in vivo studies to evaluate

the efficacy and mechanism of action of PF15 TFA in various preclinical cancer models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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